![molecular formula C22H22N6O4 B2874186 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 867042-78-2](/img/structure/B2874186.png)

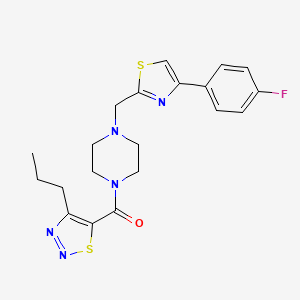

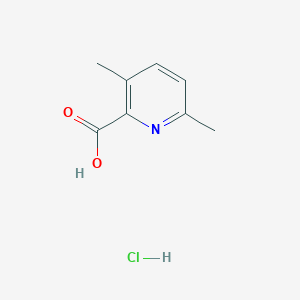

7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to a class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are part of a larger group of heterocyclic compounds that contain nitrogen atoms and have been widely used in the synthesis of various pharmacologically active compounds . They display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse. For instance, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl) benzyl] amino-1(2)H-pyrazolo[4,3-d] pyrimidine derivatives were reported, and it was concluded that the activity was mainly due to the presence of hydroxyalkylamines .Applications De Recherche Scientifique

Synthesis and Biological Activity

A significant aspect of research on this compound involves its synthesis using various chemical protocols, including the Biginelli reaction. This process has enabled the creation of a series of compounds, including those similar in structure to the one mentioned, with their antimicrobial and antioxidant activities being a primary focus of evaluation (Gilava, Patel, Ram, & Chauhan, 2020). These studies are crucial for understanding the compound's potential applications in creating new therapeutic agents or materials with specific biological activities.

Structural Analysis and Supramolecular Chemistry

Research has also delved into the structural aspects of similar triazolopyrimidines, investigating their ability to form hydrogen-bonded supramolecular assemblies. For instance, novel pyrimidine derivatives have been synthesized and analyzed for their potential as ligands in co-crystallization, forming complex structures through extensive hydrogen bonding (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004). This research is pivotal for the development of new materials with potential applications in catalysis, drug delivery, and molecular recognition.

Antimicrobial and Antifungal Evaluation

Further studies on triazolopyrimidine derivatives, including those structurally related to the compound , have explored their antibacterial and antifungal efficacy. These investigations contribute to the search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi, showcasing the compound's potential in addressing global health challenges (Chauhan & Ram, 2019).

Antiviral and Antitumor Potential

Research extending to the antiviral and antitumor properties of related compounds indicates the broader pharmacological relevance of triazolopyrimidines. These studies underscore the importance of such compounds in the development of novel therapeutic agents against various diseases, including cancer and viral infections (Saxena, Coleman, Drach, & Townsend, 1990).

Orientations Futures

The development of new, more effective, and environment-friendly antimicrobial agents remains an extremely pressing task facing chemists, especially considering an increasing resistance of pathogens to the currently utilized antimicrobial agents . Therefore, the synthesis and study of new 1,2,4-triazolo[1,5-a]pyrimidines and their derivatives is a promising direction for future research .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been studied extensively and are known to interact with a variety of enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit significant inhibitory activity . The specificity of the action of these inhibitors was attributed to the selective binding at a given site in the system .

Biochemical Pathways

Similar compounds have been found to inhibit rna viruses, mainly as anti-influenza virus agents able to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction .

Pharmacokinetics

Similar compounds have been noted for their favorable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant inhibitory activity, suggesting that this compound may also have a similar effect .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under various conditions, suggesting that the compound may be stable under a range of environmental conditions .

Propriétés

IUPAC Name |

7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O4/c1-13-19(21(30)27-15-6-4-3-5-7-15)20(28-22(26-13)24-12-25-28)14-8-9-16(17(10-14)31-2)32-11-18(23)29/h3-10,12,20H,11H2,1-2H3,(H2,23,29)(H,27,30)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKYYCFDGZNOHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dichlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B2874108.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2874121.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)

![2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2874123.png)

![2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2874124.png)

![2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid](/img/no-structure.png)